2-(Chloromethyl)-3-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring with a chloromethyl group at the 2-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylquinoline typically involves the chloromethylation of 3-methylquinoline. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making it more electrophilic and facilitating the attack by the aromatic pi-electrons of 3-methylquinoline.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl group at the 3-position can be oxidized to form corresponding quinoline carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-(aminomethyl)-3-methylquinoline or 2-(thiocyanatomethyl)-3-methylquinoline.
Oxidation: Formation of 3-methylquinoline-2-carboxylic acid.
Reduction: Formation of 1,2,3,4-tetrahydro-3-methylquinoline.
Scientific Research Applications
2-(Chloromethyl)-3-methylquinoline has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methylquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)quinoline: Lacks the methyl group at the 3-position, making it less sterically hindered.
3-Methylquinoline: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
2-(Chloromethyl)-4-methylquinoline: Similar structure but with the methyl group at the 4-position, affecting its electronic properties.
Uniqueness
2-(Chloromethyl)-3-methylquinoline is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H10ClN |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7H2,1H3 |
InChI Key |
WTSUATLBLAAEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.